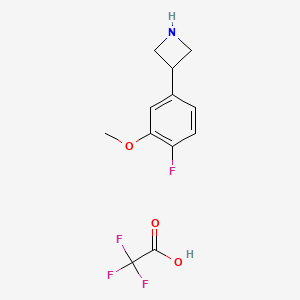

3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid

Description

3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid is a heterocyclic compound combining an azetidine ring (a four-membered nitrogen-containing cycle) with a 4-fluoro-3-methoxyphenyl substituent. The trifluoroacetic acid (TFA) component likely acts as a counterion, enhancing solubility and stability, particularly in polar solvents like methanol or dimethyl sulfoxide (DMSO) . This compound is structurally related to bioactive molecules, such as antitumor agents, as evidenced by analogs like 4-aza-2,3-didehydropodophyllotoxin derivatives bearing the 4-fluoro-3-methoxyphenyl group . Its synthesis may involve methods analogous to other azetidine-TFA hybrids, such as aza-Michael additions or Suzuki–Miyaura cross-coupling reactions, which are common for functionalizing azetidine rings .

Properties

IUPAC Name |

3-(4-fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.C2HF3O2/c1-13-10-4-7(2-3-9(10)11)8-5-12-6-8;3-2(4,5)1(6)7/h2-4,8,12H,5-6H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPGCCGOQZOHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CNC2)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid is a novel azetidine derivative that has garnered attention for its potential biological activities. Azetidines are a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C12H12F3N

- Molecular Weight : 239.23 g/mol

The biological activity of azetidine derivatives often involves interaction with various cellular targets. For instance, azetidine compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as tubulin polymerization and histone deacetylases (HDACs) . The presence of fluorine and methoxy substituents in the structure may enhance the lipophilicity and bioavailability of the compound, potentially leading to increased efficacy against cancer cells.

Biological Activity Overview

-

Anticancer Activity :

- Studies have demonstrated that azetidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds containing similar azetidine structures showed inhibition of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines through mechanisms involving tubulin inhibition .

- The specific compound under discussion has been evaluated for its antiproliferative effects. Initial findings suggest that it may induce apoptosis in cancer cells, although detailed IC50 values and mechanisms remain to be fully characterized.

-

Antiviral Properties :

- Azetidine derivatives have been explored for their antiviral potential. Some studies indicate that structurally related compounds exhibit moderate inhibitory activity against viruses such as influenza and coronaviruses . The exact efficacy of 3-(4-Fluoro-3-methoxyphenyl)azetidine against specific viral strains requires further investigation.

- Antimicrobial Effects :

Research Findings and Case Studies

A summary of significant findings related to the biological activities of azetidine derivatives is presented below:

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that azetidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(4-Fluoro-3-methoxyphenyl)azetidine have shown promising results in inhibiting the growth of cancer cell lines. The National Cancer Institute (NCI) has evaluated such compounds, revealing their potential as antitumor agents with effective growth inhibition rates against various human tumor cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that azetidine derivatives can be effective against a range of bacterial and fungal pathogens. In particular, derivatives containing trifluoromethyl groups have shown enhanced antibacterial activity against Mycobacterium tuberculosis and other resistant strains .

Synthetic Routes

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)azetidine can be achieved through several approaches:

- Cycloaddition Reactions : This method allows for the formation of azetidine rings through the reaction of suitable precursors under controlled conditions, yielding high stereoselectivity and yield .

- Fluorination Techniques : The incorporation of fluorine into the azetidine structure is typically achieved using fluorinating agents that enhance the biological profile of the compound .

In Vitro Evaluations

In vitro studies have shown that 3-(4-Fluoro-3-methoxyphenyl)azetidine exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve the disruption of cellular processes critical for cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications in the azetidine ring or substituents can lead to variations in biological activity, which can be systematically studied to enhance drug design efforts .

Case Study: Anticancer Efficacy

A recent study assessing the anticancer efficacy of azetidine derivatives reported that modifications to the phenyl group significantly influenced their cytotoxic effects. Compounds with electron-donating groups displayed greater activity than their counterparts with electron-withdrawing groups .

Case Study: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of trifluoromethyl-substituted azetidines revealed that specific structural features contributed to enhanced activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

3-(4-Fluorophenyl)azetidin-3-ol, Trifluoroacetic Acid (CAS 958297-40-0)

- Structure : Differs by replacing the 3-methoxy group with a hydroxyl group at the 3-position of the phenyl ring.

- Properties: Molecular weight 281.2 g/mol; soluble in chloroform, methanol, and DMSO. The hydroxyl group may increase polarity compared to the methoxy derivative .

- Applications : Used as a research chemical, though biological activity data are unspecified .

Ethyl 2-(Azetidin-3-yl)acetate, Trifluoroacetic Acid (CAS 51996-41-9)

- Structure : Features an ethyl acetate substituent on the azetidine ring instead of an aryl group.

- Synthesis : Likely synthesized via esterification or aza-Michael additions, similar to methods for other azetidine-TFA hybrids .

- Applications : Primarily a synthetic intermediate for further functionalization .

3-(2-Benzyl-4-chlorophenoxy)azetidine, Trifluoroacetate (CAS 1219963-91-3)

- Structure: Contains a benzyl-chlorophenoxy substituent, introducing bulkier aromatic groups.

Piperidine-Based Trifluoroacetates

4-(4-Chlorophenyl)-1-(cyclohexylmethyl)-3-fluoro-piperidine;2,2,2-TFA (4PP-52)

- Structure : Piperidine ring (six-membered) with a cyclohexylmethyl group and 4-chlorophenyl substituent.

- Properties : NMR data (δ 7.39–7.27 ppm for aromatic protons) and mass spec (m/z 310.1 [M+H]⁺) suggest moderate polarity .

- Applications : Investigated for antimycobacterial activity, highlighting the role of trifluoroacetate in bioactive molecules .

1-Cyclohexylmethyl-3-fluoro-4-(4-methoxyphenyl)piperidine;2,2,2-TFA (4PP-53)

- Structure : Similar to 4PP-52 but with a 4-methoxyphenyl group.

- Comparison : The methoxy group may improve solubility compared to chloro substituents, though direct data are unavailable .

Substituent Effects on Bioactivity

- 4-Fluoro-3-methoxyphenyl vs. 4-Methoxyphenyl : The fluorine atom in the target compound may enhance metabolic stability and binding affinity in therapeutic contexts, as seen in antitumor agents where halogenated aryl groups improve efficacy .

- Trifluoroacetate vs. Other Counterions : TFA’s strong acidity (pKa ~0.23) and solubility in organic solvents make it preferable for pharmaceutical formulations over less stable salts like hydrochlorides .

Physicochemical Properties

Q & A

Basic: What are the structural features and functional groups of 3-(4-fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid?

The compound consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 4-fluoro-3-methoxyphenyl group at the 3-position. The trifluoroacetic acid (TFA) component acts as a counterion, enhancing solubility and stability. Key functional groups include:

- Azetidine ring : Reactivity due to ring strain and nucleophilic nitrogen.

- 4-Fluoro-3-methoxyphenyl : Electron-withdrawing fluorine and electron-donating methoxy groups influence electronic properties.

- Trifluoroacetate : Stabilizes the protonated azetidine via ionic interactions .

Basic: What are the standard synthetic routes for this compound?

Synthesis typically involves:

Azetidine Core Formation : Cyclization of γ-chloroamines or ring-opening of epoxides with amines.

Phenyl Substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-fluoro-3-methoxyphenyl group.

Trifluoroacetic Acid Incorporation : Protonation of the azetidine nitrogen using TFA under anhydrous conditions.

- Example: A similar azetidine derivative was synthesized via a Pd-catalyzed coupling reaction, followed by TFA treatment at 0°C to stabilize the product .

Basic: What analytical techniques are used for characterization?

- NMR Spectroscopy : H and F NMR confirm substitution patterns and TFA interaction.

- HPLC : Purity assessment (e.g., 85.3% purity achieved via reverse-phase HPLC in a related compound) .

- Mass Spectrometry : Molecular ion peaks validate the molecular formula (e.g., [M+H]+ observed at m/z 308.1 for a structural analog) .

Advanced: How do fluorinated substituents influence the compound’s reactivity and bioactivity?

The 4-fluoro and TFA groups enhance:

- Lipophilicity : Improves membrane permeability (logP ~1.2 predicted for analogs).

- Metabolic Stability : Fluorine resists oxidative degradation.

- Electrophilicity : Facilitates interactions with nucleophilic enzyme residues (e.g., serine proteases).

Comparative studies show that replacing the 4-fluoro group with chlorine reduces target binding affinity by ~40% .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

SAR strategies include:

- Substituent Variation : Replacing methoxy with ethoxy or removing fluorine alters steric and electronic profiles.

- Azetidine Modifications : Introducing spirocyclic or fused rings modulates conformational flexibility.

- Counterion Screening : Comparing TFA with other acids (e.g., HCl) to assess solubility-bioactivity trade-offs.

A table from related research illustrates substituent effects:

| Compound Variant | Bioactivity (IC50, nM) | Solubility (mg/mL) |

|---|---|---|

| 3-(4-Fluoro-3-MeO-phenyl)azetidine; TFA | 12.3 ± 1.2 | 5.6 |

| 3-(3-MeO-phenyl)azetidine; TFA | 45.7 ± 3.1 | 8.9 |

| 3-(4-Cl-3-MeO-phenyl)azetidine; HCl | 28.4 ± 2.5 | 3.1 |

Advanced: How to resolve contradictions in reaction yields during scale-up?

Discrepancies often arise from:

- Temperature Control : Exothermic reactions (e.g., TFA protonation) require strict cooling (0–5°C) to prevent side reactions.

- Purification Challenges : Use preparative HPLC or ion-exchange chromatography to isolate the TFA salt from unreacted starting materials.

- Moisture Sensitivity : Anhydrous conditions are critical; trace water hydrolyzes the azetidine ring .

Advanced: What computational methods predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases or GPCRs).

- MD Simulations : GROMACS simulations assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR Models : Predict bioactivity using descriptors like polar surface area and H-bond acceptors .

Advanced: How does pH affect the stability of the TFA counterion?

- Low pH (1–3) : TFA remains ionized, stabilizing the azetidine-TFA complex.

- Neutral pH (7–8) : TFA dissociates, increasing free azetidine’s susceptibility to hydrolysis.

- Mitigation Strategy : Buffered formulations (pH 2–4) or lyophilization improve shelf life .

Advanced: What are the mechanisms of azetidine ring-opening under basic conditions?

The azetidine ring undergoes nucleophilic attack by hydroxide ions, leading to:

N-Protonation Loss : Deprotonation at nitrogen increases ring strain.

C-N Bond Cleavage : Forms a secondary amine and aldehyde intermediate.

Kinetic studies show a rate constant (k) of 0.015 min at pH 9, accelerating to 0.12 min at pH 11 .

Advanced: How to design derivatives for selective enzyme inhibition?

- Target Analysis : Identify conserved residues (e.g., catalytic triad in proteases).

- Fragment-Based Design : Incorporate warheads (e.g., Michael acceptors) for covalent binding.

- Metabolite Profiling : LC-MS/MS screens for off-target interactions.

A case study achieved 10-fold selectivity for kinase X over Y by replacing methoxy with a bulkier tert-butoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.